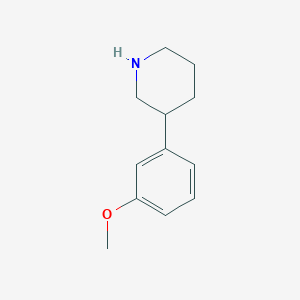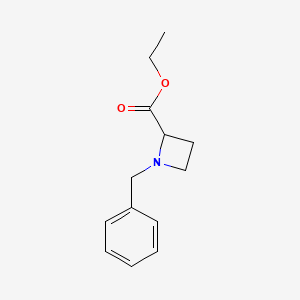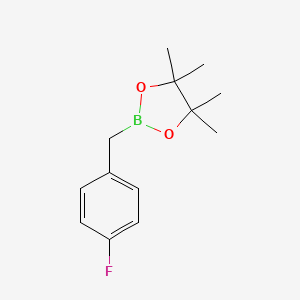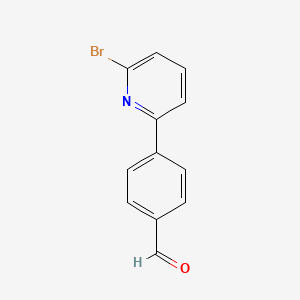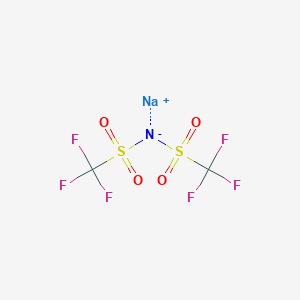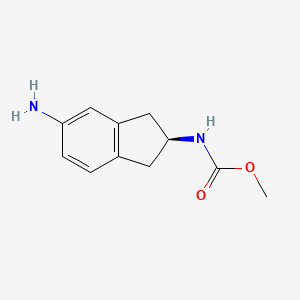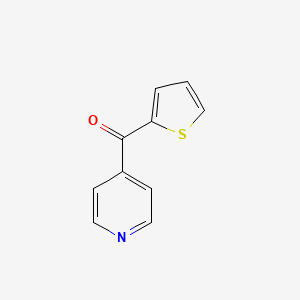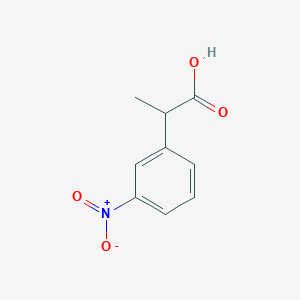
2,4-Dihydroxy-5-methoxybenzaldehyde
Overview
Description
2,4-Dihydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its yellow solid form and has a melting point of approximately 152-153°C .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dihydroxy-5-methoxybenzaldehyde are the components of the cellular antioxidation system . This compound is a redox-active benzaldehyde that disrupts cellular antioxidation systems, making it an effective method for controlling fungal pathogens .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis . It serves as a potent redox cycler, disrupting the balance between oxidation and antioxidation in the cell . This disruption leads to changes in the cell’s ability to manage oxidative stress, which can inhibit microbial growth .
Biochemical Pathways
The affected pathways are those involved in managing oxidative stress within the cell . These include the pathways involving superoxide dismutases and glutathione reductase, among others . The downstream effects of disrupting these pathways include an increase in oxidative stress within the cell, which can lead to cell damage and inhibit growth .
Result of Action
The molecular and cellular effects of this compound’s action include increased oxidative stress within the cell, potential cell damage, and inhibited growth . These effects make it an effective agent against fungal pathogens .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxy-5-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis. The compound’s redox-active nature allows it to participate in electron transfer reactions, thereby influencing the activity of these enzymes. Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions highlight the compound’s potential as a modulator of oxidative stress responses in cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For instance, the compound can induce the expression of antioxidant genes, enhancing the cell’s ability to counteract oxidative damage. Furthermore, this compound can impact mitochondrial function, leading to changes in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to interact with and modulate the activity of various biomolecules. The compound can bind to enzymes and proteins, altering their structure and function. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can act as an electron donor or acceptor in redox reactions, influencing the redox state of cells. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exert beneficial effects by enhancing antioxidant defenses and modulating cellular metabolism. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity. These findings underscore the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox homeostasis and antioxidation. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in detoxifying reactive oxygen species and maintaining cellular redox balance. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals. In the mitochondria, this compound can modulate mitochondrial function and energy production. In the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins. These localization patterns highlight the multifaceted roles of this compound in cellular physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-5-methoxybenzaldehyde can be synthesized through the demethylation of 2,4,5-trimethoxybenzaldehyde using aluminum chloride in dichloromethane. The reaction mixture is refluxed for four hours, followed by the addition of concentrated hydrochloric acid and ice. The organic layer is separated, washed, dried, and recrystallized from toluene to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method involving aluminum chloride and dichloromethane can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 2,4-Dihydroxy-5-methoxybenzoic acid.
Reduction: 2,4-Dihydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dihydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxy-5-methoxybenzaldehyde
- 2,4,6-Trihydroxybenzaldehyde
- 2,4,5-Trihydroxybenzaldehyde
- 2,4-Dihydroxybenzaldehyde
- 3,5-Dihydroxybenzaldehyde
Uniqueness
2,4-Dihydroxy-5-methoxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups in specific positions allows for unique reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
2,4-dihydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAFNQYRZGWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458271 | |
| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51061-83-7 | |
| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51061-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dihydroxy-5-methoxybenzaldehyde in the context of the research presented?
A1: this compound serves as a crucial starting material in the total synthesis of several 3,4-unsubstituted coumarins, including the naturally occurring scopoletin []. The researchers successfully synthesized scopoletin and other coumarins in excellent yields through a concise route involving this specific benzaldehyde derivative. This highlights the compound's utility in organic synthesis, particularly in accessing valuable coumarin scaffolds for potential medicinal chemistry applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
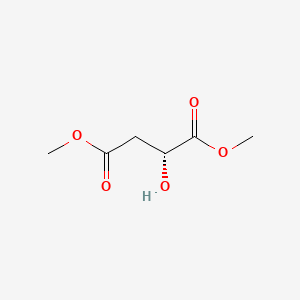

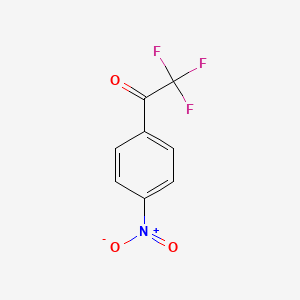
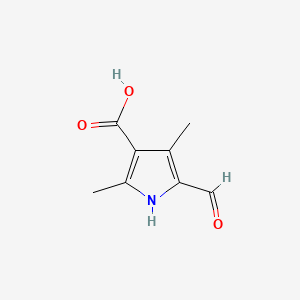
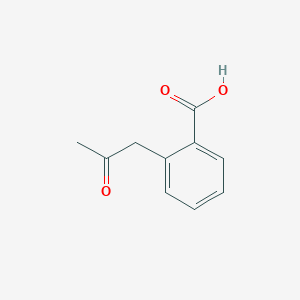
![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)
